molecular formula C11H10N4O2 B3872749 N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide

N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide

Cat. No.: B3872749
M. Wt: 230.22 g/mol
InChI Key: IINAOJJIDXJERD-MKMNVTDBSA-N
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Description

N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide is a heterocyclic compound that features both furan and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation of 5-methylfuran-2-carbaldehyde with pyrazine-2-carboxamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imine group will produce the corresponding amine derivative.

Scientific Research Applications

N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide is unique due to the presence of both furan and pyrazine rings, which confer distinct electronic and steric properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-8-2-3-9(17-8)6-14-15-11(16)10-7-12-4-5-13-10/h2-7H,1H3,(H,15,16)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINAOJJIDXJERD-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide
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N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide
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